(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the acetamido and benzoyl groups. Common reagents used in these reactions include strong bases, such as sodium hydride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and benzoyl groups may also play a role in binding to these targets, enhancing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid: Unique due to its specific substituents and cyclopropane ring.
Cyclopropane derivatives: Other compounds with cyclopropane rings but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.
Properties
IUPAC Name |
(1R,2R)-2-[4-[(3-acetamido-4-methylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-3-4-14(9-18(11)21-12(2)23)19(24)22-15-7-5-13(6-8-15)16-10-17(16)20(25)26/h3-9,16-17H,10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKXDZBMIWNUCJ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3CC3C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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